4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate
Overview
Description
4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate is a useful research compound. Its molecular formula is C16H22ClNO5S and its molecular weight is 375.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0907217 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research often focuses on the synthesis and spectroscopic characterization of complexes containing morpholine derivatives. For instance, Co(III) complexes with morpholine have been synthesized and characterized to understand their structural properties and hydrogen bonding behaviors, which are crucial for developing new materials with specific chemical and physical properties (Amirnasr et al., 2001).
Crystal Structure Analysis
Crystal structure analysis of compounds containing morpholine, such as the morpholine fungicide dimethomorph, provides insights into molecular geometries, bonding, and interactions. These studies are fundamental in the development of new chemical entities with potential applications in various industries, including pharmaceuticals and agriculture (Kang et al., 2015).
Biological Activity
Morpholine derivatives are also explored for their biological activities. For example, compounds synthesized from morpholine have been tested for antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies, highlighting their potential as therapeutic agents (Mamatha S.V et al., 2019).
Optoelectronic and Nonlinear Properties
Investigations into the optoelectronic and nonlinear properties of morpholine derivatives reveal their potential in material science, particularly in the development of new materials for electronic and photonic applications. These studies contribute to the understanding of charge transport mechanisms and the design of materials with desired electronic properties (Irfan et al., 2020).
Antinociceptive Effects
Some research explores the antinociceptive effects of 4-substituted derivatives of morpholine, indicating their potential use in developing pain management therapies. This research demonstrates the pharmacological benefits of combining morpholine with other chemical structures to achieve desired biological effects (Listos Joanna et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have shown selective action towards human glioblastoma u251 cells and human melanoma wm793 cells .
Mode of Action
Related compounds such as 4-chlorothiophenol undergo oxidative coupling catalyzed by iron (iii)-tetra phenyl prophyrin to form disulfides .
Biochemical Pathways
Related compounds are involved in oxidative reactions .
Pharmacokinetics
Related compounds have been tested for their in vitro analgesic and anti-inflammatory activities .
Result of Action
Related compounds have shown a significant reduction in acetylcholinesterase (ache) levels .
Action Environment
Related compounds such as 4-chlorothiophenol are soluble in some organic solvents and alkaline aqueous solutions .
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfanylbutyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS.C2H2O4/c15-13-3-5-14(6-4-13)18-12-2-1-7-16-8-10-17-11-9-16;3-1(4)2(5)6/h3-6H,1-2,7-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRNKNOTBMWQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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